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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of
significant interest in medicinal chemistry and drug development. The addition of a benzoyl
group to the N6 position of the adenine base modifies its chemical properties, influencing its
stability, solubility, and interaction with biological targets. This technical guide provides an in-
depth overview of the chemical structure and spectroscopic data of N6-Benzoyladenosine,
offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties

N6-Benzoyladenosine is characterized by a benzoyl group attached to the exocyclic amino
group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This
modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides
and as a modulator of adenosine receptors.
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Property Value Reference
N-[9-[(2R,3R,4S,5R)-3,4-
dihydroxy-5-
IUPAC Name --INVALID-LINK--
(hydroxymethyl)oxolan-2-
yl]purin-6-yllbenzamide
CAS Number 4546-55-8 --INVALID-LINK--
Molecular Formula C17H17N505 --INVALID-LINK--
Molecular Weight 371.35 g/mol --INVALID-LINK--
Appearance White to off-white powder --INVALID-LINK--
Melting Point 141-145 °C --INVALID-LINK--
C1=CC=C(C=C1)C(=0O)NC2=
SMILES NC=NC3=C2N=CN3C4C(C(C(  --INVALID-LINK--
04)C0)0)0
NZDWTKFDAUOODA-
InChl Key --INVALID-LINK--

CNEMSGBDSA-N

Spectroscopic Data

The structural elucidation and characterization of N6-Benzoyladenosine are heavily reliant on

various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of N6-

Benzoyladenosine in solution. While a complete, assigned dataset for the unmodified

molecule is not readily available in a single public source, data for closely related, protected

analogs provide valuable insights. The following tables are compiled based on data from such

analogs.

1H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)
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Note: The following data is for a related N6-Benzyladenosine compound and serves as an

illustrative example. Precise chemical shifts for N6-Benzoyladenosine may vary.

Chemical Shift (ppm) Multiplicity Assighment
8.47 S H-2

8.40 S H-8

8.23 t NH-6

7.35 m Benzyl-H
7.30 m Benzyl-H
7.21 m Benzyl-H
5.92 d H-1'

5.48 d 2'-OH

5.43 d 3-OH

5.22 t 5'-OH

4.73 brs Benzyl-CH2
4.65 m H-2'

4.18 m H-3"

4.00 m H-4'

3.70 m H-5'a

3.58 m H-5'b

Reference: --INVALID-LINK--

13C NMR (Carbon-13 NMR) Data (DMSO-d6)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an

illustrative example. Precise chemical shifts for N6-Benzoyladenosine may vary.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b150713?utm_src=pdf-body
https://www.benchchem.com/product/b150713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Assignment
155.4 C-6

153.1 C-2

149.6 C-4

140.7 C-8

140.6 Benzyl C (quat.)
128.9 Benzyl CH
127.9 Benzyl CH
127.4 Benzyl CH
120.4 C-5

88.8 c-1

86.7 c-4'

74.3 c-2

71.4 C-3

62.4 C-5'

44.1 Benzyl CH2

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key
expected absorptions for N6-Benzoyladenosine are listed below.
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (ribose

3400-3200 Strong, Broad
hydroxyls)
3300-3100 Medium N-H stretching (amide)
3100-3000 Medium C-H stretching (aromatic)
) C-H stretching (aliphatic,
2950-2850 Medium _
ribose)
1680-1650 Strong C=0 stretching (amide I)
) C=C stretching (aromatic and
1600-1450 Medium-Strong o
purine rings)
1550-1510 Medium N-H bending (amide II)
1250-1000 Strong C-O stretching (ribose)

Reference: General IR absorption tables.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For N6-Benzoyladenosine, electrospray ionization (ESI) is a common

technique.
m/z lon
372.13 [M+H]*
240.09 [Adenine-Benzoyl+H]* (loss of ribose)
136.06 [Adenine+H]* (loss of benzoyl and ribose)
105.03 [Benzoyl]*

Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]
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Experimental Protocols
General NMR Spectroscopy Protocol for Nucleosides

The following provides a general workflow for the NMR analysis of a protected nucleoside like

N6-Benzoyladenosine.

) ) ()

Click to download full resolution via product page

Caption: General workflow for NMR analysis of N6-Benzoyladenosine.

General Mass Spectrometry Protocol (ESI-MS)

The following outlines a typical procedure for obtaining an ESI-mass spectrum.
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Sample Preparation

MS Data Acquisition Data Analysis

Analyze the full scan spectrum Interpret the MS/MS spectrum
to identify the molecular ion to propose fragmentation pathways

Dissolve a small amount of
N6-Benzoyladenosine in a
suitable solvent (e.g., Methanol)
to a concentration of
~1-10 pg/mL

Infuse the sample solution
into the ESI source at a
low flow rate (€.g., 5-10 pL/min)

Perform MS/MS analysis on the
[M-+H]* ion to obtain
fragmentation data

Acquire a full scan mass
spectrum in positive ion mode
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b150713#n6-benzoyladenosine-structure-
and-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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